molecular formula C9H14N2 B13019891 2-{1-Azabicyclo[2.2.2]octan-3-yl}acetonitrile

2-{1-Azabicyclo[2.2.2]octan-3-yl}acetonitrile

Cat. No.: B13019891
M. Wt: 150.22 g/mol
InChI Key: CWWJZNKYUYUNNW-UHFFFAOYSA-N
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Description

2-{1-Azabicyclo[2.2.2]octan-3-yl}acetonitrile is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant molecule in the field of organic chemistry and drug discovery. The unique structure of this compound allows it to exhibit interesting chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Azabicyclo[2.2.2]octan-3-yl}acetonitrile typically involves the formation of the bicyclic ring system followed by the introduction of the acetonitrile group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as preparative HPLC to separate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{1-Azabicyclo[2.2.2]octan-3-yl}acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, primary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-{1-Azabicyclo[2.2.2]octan-3-yl}acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-Azabicyclo[2.2.2]octan-3-yl}acetonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.2.2]octane: A structurally similar compound with different functional groups.

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.

Uniqueness

2-{1-Azabicyclo[2.2.2]octan-3-yl}acetonitrile is unique due to its specific bicyclic structure and the presence of the acetonitrile group. This combination imparts distinct chemical and pharmacological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-4-1-9-7-11-5-2-8(9)3-6-11/h8-9H,1-3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWJZNKYUYUNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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